5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride
Overview
Description
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride is a compound that has been studied in the field of medicinal chemistry . It is part of a class of compounds known as piperazine-fused triazoles . These compounds have been identified as “privileged structures”, which are small organic frameworks that have been found to be potent ligands for numerous receptors .
Synthesis Analysis
The synthesis of these compounds involves starting from commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 . The potential for further synthetic application of the library members for medicinally oriented synthesis was shown .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Scientific Research Applications
Lead-like Compound Design
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride serves as a base for functionalized building blocks. These compounds, being non-flat, bicyclic heterocycles, show potential as privileged motifs in lead-like compound design. A notable application includes their use in developing compounds that stimulate glucagon-like peptide-1 (GLP-1) secretion, showing promise as novel anti-diabetes drug leads (Mishchuk et al., 2016).
γ-Secretase Modulators
Novel derivatives of this compound were synthesized and evaluated as γ-secretase modulators (GSMs). The optimization of these derivatives led to the discovery of compounds with potent Aβ42-lowering effects, high bioavailability, and effective blood-brain barrier permeability in mice. This suggests their potential use in treating neurodegenerative diseases (Takai et al., 2015).
Antagonists for P2X7 Receptors
Derivatives of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride were synthesized and characterized as potent and selective P2X7 receptor antagonists. These compounds show potential in the treatment of diseases involving P2X7 receptors, such as inflammatory disorders (Letavic et al., 2017).
Antiproliferative Activity in Cancer Research
Fluorinated derivatives of this compound were synthesized and evaluated for antiproliferative activity against various cancer cell lines. Their lack of inhibitory activity against dihydrofolate reductase (DHFR) suggested a unique mechanism of action in cancer cell inhibition, making them potential candidates for further cancer research (Dolzhenko et al., 2008).
Future Directions
The future directions for the study of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride and similar compounds involve further synthetic applications of the library members for medicinally oriented synthesis . The development of these compounds could potentially eliminate a number of problems featured by commercial compound libraries, like low hit rates, poor physicochemical properties, presence of undesirable functional groups, etc .
properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10N4.ClH/c2*7-5-1-2-6-9-8-4-10(6)3-5;/h2*4-5H,1-3,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTRVMHVXUQWQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=CN2CC1N.C1CC2=NN=CN2CC1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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